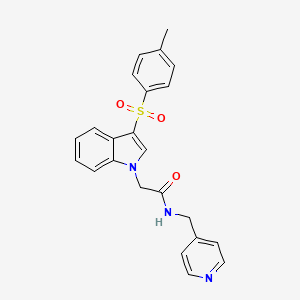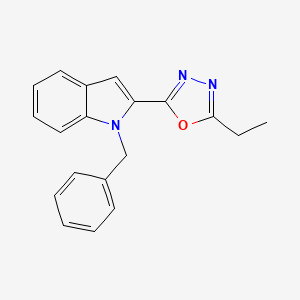
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO has several unique properties that make it an essential tool for studying various biochemical and physiological processes.
Wirkmechanismus
Indole Derivatives
The compound contains an indole moiety, which is a common structure in many bioactive compounds. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Benzimidazole Derivatives
The compound also contains a benzimidazole moiety. Benzimidazole derivatives have been shown to have antimicrobial activity, and some have been recognized as key functional proteins in bacterial cell division .
Vorteile Und Einschränkungen Für Laborexperimente
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has several advantages as a research tool. It is relatively stable and can be stored for an extended period. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is also water-soluble, making it easy to use in aqueous systems. However, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has some limitations as well. It can react with other reactive oxygen and nitrogen species, leading to the formation of unwanted byproducts. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can also interfere with other redox-sensitive signaling pathways, making it challenging to interpret its effects.
Zukünftige Richtungen
There are several future directions for studying N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide and its effects on various biological systems. One area of research is to study the effects of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide on mitochondrial function and oxidative stress. Another area of research is to study the effects of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide on neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can be used to study the role of NO in cancer biology and inflammation. Overall, N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a versatile research tool that can be used to study various biological processes and has the potential to lead to new insights into human health and disease.
Synthesemethoden
The synthesis of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide involves the reaction of 4-pyridinemethanol with 3-tosyl-1H-indole-1-acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified by column chromatography to obtain N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide as a white solid. The yield of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is typically around 50-60%, and the purity can be verified by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide has been widely used in scientific research as a nitric oxide (NO) scavenger. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide can scavenge NO and prevent its harmful effects, making it an essential tool for studying the role of NO in various biological processes.
Eigenschaften
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-17-6-8-19(9-7-17)30(28,29)22-15-26(21-5-3-2-4-20(21)22)16-23(27)25-14-18-10-12-24-13-11-18/h2-13,15H,14,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNAACZHWWDDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2934130.png)





![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B2934137.png)
![7-phenyl-3-(p-tolyl)-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2934138.png)


![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)amino)-4-oxobutanoic acid](/img/structure/B2934142.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2934146.png)